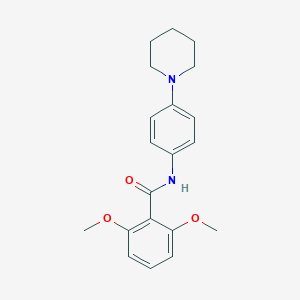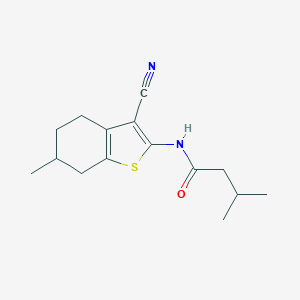![molecular formula C16H24N2O3 B278485 N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide](/img/structure/B278485.png)
N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide, also known as IBMP-8a, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of the natural plant alkaloid, ibogaine, which has been used traditionally in West Africa as a psychoactive substance. IBMP-8a has been found to have a range of interesting properties, including its ability to modulate the activity of certain neurotransmitters and receptors in the brain. In
作用機序
N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide acts on a number of different neurotransmitters and receptors in the brain, including the dopamine, serotonin, and opioid receptors. It has been found to modulate the activity of these receptors in a way that can have beneficial effects on various neurological and psychiatric disorders. Additionally, N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide has been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide has been found to have a range of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters and receptors in the brain, which can have beneficial effects on neurological and psychiatric disorders. Additionally, N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide has been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases, such as cancer and Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide is its ability to modulate the activity of various neurotransmitters and receptors in the brain. This makes it a potential candidate for the treatment of various neurological and psychiatric disorders. Additionally, N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide has been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases, such as cancer and Alzheimer's disease. However, one of the limitations of N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide is its relatively low potency compared to other compounds that have similar effects on neurotransmitters and receptors in the brain.
将来の方向性
There are several potential future directions for research on N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide. One area of interest is its potential use in the treatment of addiction. N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide has been found to modulate the activity of dopamine receptors in the brain, which are involved in the reward pathway that underlies addiction. Additionally, N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide has been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases, such as cancer and Alzheimer's disease. Another potential future direction is the development of more potent derivatives of N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide that may have greater therapeutic potential.
合成法
N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide can be synthesized through a series of chemical reactions starting from ibogaine. The first step involves the conversion of ibogaine to noribogaine, which is then further modified to yield the final product. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
科学的研究の応用
N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide has been studied extensively for its potential use in scientific research. One of the key areas of interest is its ability to modulate the activity of certain neurotransmitters and receptors in the brain. This makes it a potential candidate for the treatment of various neurological and psychiatric disorders, such as addiction, depression, and anxiety. N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases, such as cancer and Alzheimer's disease.
特性
製品名 |
N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide |
|---|---|
分子式 |
C16H24N2O3 |
分子量 |
292.37 g/mol |
IUPAC名 |
N-[2-methoxy-4-(2-methylpropanoylamino)phenyl]pentanamide |
InChI |
InChI=1S/C16H24N2O3/c1-5-6-7-15(19)18-13-9-8-12(10-14(13)21-4)17-16(20)11(2)3/h8-11H,5-7H2,1-4H3,(H,17,20)(H,18,19) |
InChIキー |
JSEGPZDDFJVATL-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C(C)C)OC |
正規SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]benzamide](/img/structure/B278404.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-2,6-dimethoxybenzamide](/img/structure/B278406.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}propanamide](/img/structure/B278408.png)
![N-(2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-2,6-dimethoxy-benzamide](/img/structure/B278409.png)

![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide](/img/structure/B278415.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide](/img/structure/B278416.png)
![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B278418.png)
![3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278423.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-3,5-dimethylbenzamide](/img/structure/B278424.png)
![N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]thiophene-2-carboxamide](/img/structure/B278425.png)

![3-chloro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278428.png)
![2-fluoro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278429.png)